

Application Notes and Protocols for In Vivo Studies with PD 173955 Analogs

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Compound of Interest

Compound Name: PD 173955 analog 1

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of two distinct analogs of PD 173955: the potent Bcr-Abl/c-Kit inhibitor PD166326 for oncology studies, and the kinase-inactive analog DV2-103 (compound 3a) for studies related to Alzheimer's disease.

I. PD166326 in a Murine Model of Chronic Myeloid Leukemia (CML)

Application Note:

PD166326 is a potent, orally active pyrido[2,3-d]pyrimidine analog of PD 173955 that acts as a tyrosine kinase inhibitor. It has demonstrated greater antileukemic activity than imatinib mesylate in preclinical models of Chronic Myeloid Leukemia (CML).^{[1][2]} In vivo, PD166326 effectively inhibits the Bcr-Abl kinase, leading to a reduction in leukemic burden and prolonged survival in murine CML models.^{[1][3]} It has also shown efficacy against imatinib-resistant Bcr-Abl mutations, with the exception of T315I.^[1] The maximum tolerated dose in mice has been established at 50 mg/kg, administered twice daily.^[1]

Quantitative Data Summary:

| Parameter | Value | Animal Model | Reference |
|--|--|---------------------|-----------|
| Maximum Tolerated Dose | 50 mg/kg, twice daily (oral gavage) | CML mice | [1] |
| Median Survival (PD166326-treated) | 30 days | P210/H396P CML mice | [1] |
| Median Survival (Placebo-treated) | 19 days | P210/H396P CML mice | [1] |
| Inhibition of Bcr-Abl-dependent proliferation (IC50) | Potent (specific value not provided in vivo) | Murine CML model | [1] |

Experimental Protocol: In Vivo Efficacy Study of PD166326 in a Murine CML Model

This protocol is based on the methodology described in the study by Johnson et al. (2005).[1]

1. Animal Model:

- Utilize a murine bone marrow retroviral transduction and transplantation model of CML.[1]
- Recipient mice (e.g., BALB/c) are lethally irradiated.
- Donor bone marrow cells are transduced with a retrovirus encoding the P210 Bcr-Abl oncoprotein.
- Transduced cells are injected into the recipient mice.
- Development of a CML-like disease is monitored by peripheral blood counts.

2. Drug Preparation and Administration:

- Formulation: Prepare PD166326 for oral gavage. While the specific vehicle is not detailed in the provided search results, a common vehicle for oral administration of small molecules in mice is 0.5% methylcellulose in sterile water.
- Dosage: Administer PD166326 at a dose of 50 mg/kg.[1]

- Administration: Deliver the formulation via oral gavage twice daily.[1]

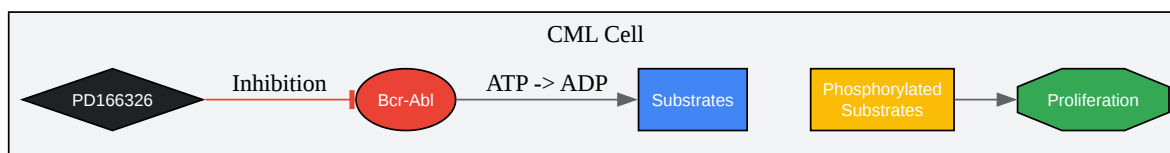
3. Treatment Schedule:

- Initiate treatment upon confirmation of CML development (e.g., elevated white blood cell counts).
- Continue treatment for the duration of the study, as defined by the experimental endpoints.

4. Monitoring and Endpoints:

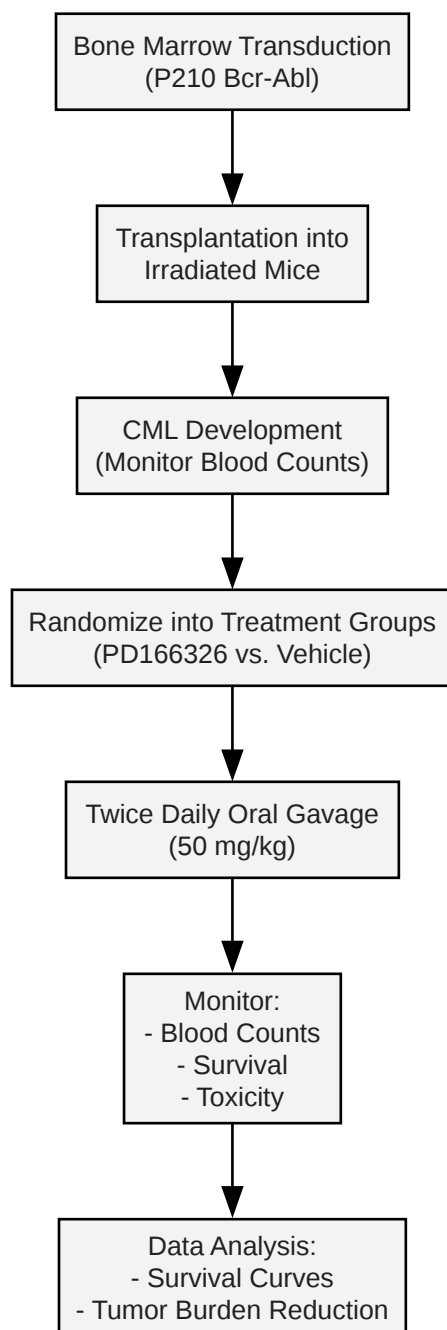
- Tumor Burden: Monitor peripheral blood counts (white blood cells, neutrophils) regularly to assess the leukemic burden.
- Kinase Inhibition: To confirm target engagement, bone marrow protein lysates can be prepared from treated and control mice and analyzed by anti-phosphotyrosine immunoblotting to assess the phosphorylation status of Bcr-Abl and its substrates.[1]
- Survival: Record daily for survival analysis.
- Toxicity: Monitor animal weight and general health daily to assess for any treatment-related toxicity.

Signaling Pathway and Experimental Workflow Diagrams:



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Bcr-Abl Signaling Inhibition by PD166326



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In Vivo CML Efficacy Study Workflow

II. DV2-103 (Kinase-Inactive Analog) in a Murine Model of Alzheimer's Disease

Application Note:

DV2-103 (also referred to as compound 3a) is a kinase-inactive analog of PD 173955.[4] Unlike its parent compound, DV2-103 does not significantly inhibit Abl or Src kinases.[4] Instead, it has been shown to reduce the production of amyloid-beta ($A\beta$) peptides (both $A\beta$ 40 and $A\beta$ 42) in cellular and animal models of Alzheimer's disease.[4] The proposed mechanism involves the modulation of β -secretase (BACE1) cleavage of the amyloid precursor protein (APP).[4] Several potent analogs, including DV2-103, have been shown to penetrate the blood-brain barrier and accumulate in the mouse brain.[4]

Quantitative Data Summary:

| Parameter | Value | Animal Model | Reference |
|--------------------|---|--------------------------------|-----------|
| $A\beta$ Reduction | Potent reduction of $A\beta$ 40 and $A\beta$ 42 | Mice with AD-related mutations | [4] |
| Brain Penetration | High nanomolar to low micromolar concentrations | Mice | [4] |

Experimental Protocol: In Vivo $A\beta$ Reduction Study of DV2-103 in an Alzheimer's Disease Mouse Model

Note: The available literature confirms the in vivo use and effect of DV2-103 but lacks a detailed, step-by-step protocol. The following is a generalized protocol based on standard practices for administering small molecules to AD mouse models.

1. Animal Model:

- Select a relevant transgenic mouse model of Alzheimer's disease that develops $A\beta$ pathology, such as the 5XFAD or Tg2576 models.

2. Drug Preparation and Administration:

- Formulation: Prepare DV2-103 for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation for brain-penetrant small molecules is a solution in a vehicle such as DMSO, followed by dilution in a mixture of PEG300, Tween 80, and saline.

- Dosage: The optimal in vivo dose is not specified in the provided search results and would need to be determined in a dose-ranging study.
- Administration: Administer the compound daily or as determined by pharmacokinetic studies.

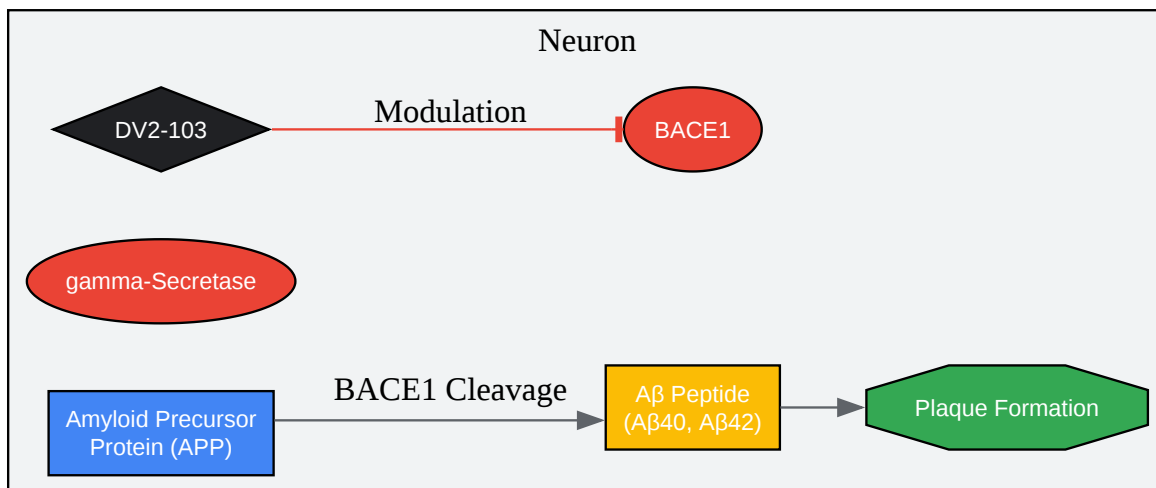
3. Treatment Schedule:

- Initiate treatment either before or after the expected onset of A β plaque deposition, depending on the study's aim (prophylactic vs. therapeutic).
- Treat for a chronic period (e.g., several weeks to months).

4. Monitoring and Endpoints:

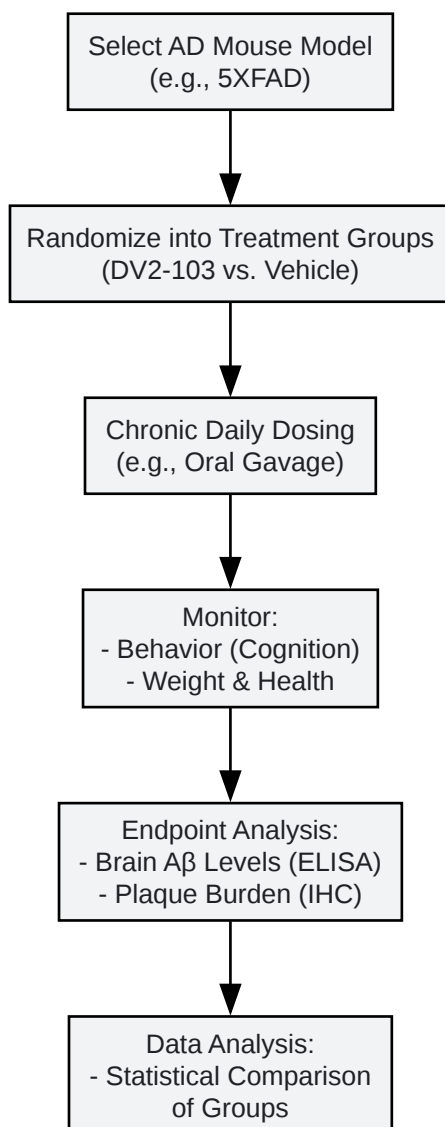
- A β Levels: At the end of the treatment period, sacrifice the animals and harvest the brains. Measure A β 40 and A β 42 levels in brain homogenates using ELISA.
- Histopathology: Perform immunohistochemical staining on brain sections to visualize and quantify A β plaque burden.
- Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
- Toxicity: Monitor animal weight and general health throughout the study.

Signaling Pathway and Experimental Workflow Diagrams:



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Modulation of APP Processing by DV2-103



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In Vivo AD Efficacy Study Workflow

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